(3E)-N-(2-methoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-N-(2-METHOXYPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and methylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(2-METHOXYPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-methoxyphenylamine and 2-methylphenoxyacetic acid. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(2-METHOXYPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3E)-N-(2-METHOXYPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is used as a building block for synthesizing more complex molecules. It serves as a precursor in the development of pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may act as a lead compound in drug discovery programs aimed at treating various diseases.
Industry
Industrially, (3E)-N-(2-METHOXYPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (3E)-N-(2-METHOXYPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in its overall structure and properties.
2-Thiophenemethylamine: Contains a thiophene ring, offering different chemical reactivity.
3-(4-Methylphenoxy)propionic acid: Similar in having a phenoxy group but with distinct functional groups and applications.
Uniqueness
(3E)-N-(2-METHOXYPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H23N3O4 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(3E)-N-(2-methoxyphenyl)-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]butanamide |
InChI |
InChI=1S/C20H23N3O4/c1-14-8-4-6-10-17(14)27-13-20(25)23-22-15(2)12-19(24)21-16-9-5-7-11-18(16)26-3/h4-11H,12-13H2,1-3H3,(H,21,24)(H,23,25)/b22-15+ |
InChI Key |
SXDVNZNFVDVLND-PXLXIMEGSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2OC |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=C(C)CC(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.